molecular formula C10H22N2 B1222041 1,8-Diamino-p-menthane CAS No. 80-52-4

1,8-Diamino-p-menthane

Cat. No. B1222041
CAS RN: 80-52-4
M. Wt: 170.3 g/mol
InChI Key: KOGSPLLRMRSADR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,8-Diamino-p-menthane involves chemical reactions that yield its structure from precursor compounds. Notably, a study by Lee et al. (2012) demonstrated that a blend of AMP and 1,8-diamino-p-menthane showed significantly higher absorption rates for CO2 compared to other amine solutions, highlighting its effective synthesis and application in CO2 absorption (Lee et al., 2012).

Molecular Structure Analysis

The molecular structure of 1,8-Diamino-p-menthane is critical to its functionality, especially in applications such as solvent development for gas absorption. Although specific studies on the molecular structure of 1,8-Diamino-p-menthane were not identified, the analysis of related compounds provides insight into the importance of structural determination for understanding chemical behavior and reactivity.

Chemical Reactions and Properties

1,8-Diamino-p-menthane participates in chemical reactions that enhance its application in industrial processes, such as CO2 absorption. The study by Lee et al. (2012) revealed that adding 1,8-Diamino-p-menthane to 2-amino-2-methyl-1-propanol (AMP) solutions significantly increases CO2 absorption capacity, indicating its reactive nature and potential utility in environmental and industrial applications (Lee et al., 2012).

Physical Properties Analysis

The physical properties of 1,8-Diamino-p-menthane, such as solubility and phase behavior, are essential for its application in solvent development. While the search did not return specific studies on the physical properties of 1,8-Diamino-p-menthane, understanding these properties is crucial for optimizing its use in specific applications, including gas absorption and chemical synthesis.

Chemical Properties Analysis

The chemical properties of 1,8-Diamino-p-menthane, particularly its reactivity and interaction with other compounds, underpin its effectiveness in applications like CO2 capture. The reaction kinetics and mechanism of CO2 absorption by a blend of AMP and 1,8-Diamino-p-menthane, as reported by Lee et al. (2012), provide valuable insights into its chemical properties and potential industrial applications (Lee et al., 2012).

Scientific Research Applications

Summary of the Application

1,8-Diamino-p-menthane is used in the synthesis of various Schiff bases . These Schiff bases are then used in the preparation of coordination complexes with Cu(II), Zn(II), Cr(III), Fe(III), and Co(III) ions .

Results or Outcomes

2. Synthesis of Heterocyclic Schiff Base Derivatives

Summary of the Application

1,8-Diamino-p-menthane is used as a precursor to synthesize heterocyclic Schiff base derivatives . These derivatives have been found to have herbicidal activity .

Results or Outcomes

3. Absorption of Gaseous Mixtures

Summary of the Application

1,8-Diamino-p-menthane (DAM) is used in the simultaneous absorption of carbon dioxide (CO2), sulfur dioxide (SO2), and nitrogen dioxide (NO2) into aqueous solutions .

Methods of Application or Experimental Procedures

Three gaseous mixtures of CO2, SO2, and NO2 were simultaneously absorbed into DAM in a stirred, semi-batch tank with a planar, gas-liquid interface within a range of 0–2.0 kmol/m3 of DAM, 0.05–0.3 atm of CO2, 0.0025–0.04 atm of SO2, and 298.15–323.15 K at a fixed NO2 of 0.001 atm to measure their total molar fluxes .

Safety And Hazards

1,8-Diamino-p-menthane is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(2-aminopropan-2-yl)-1-methylcyclohexan-1-amine
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InChI

InChI=1S/C10H22N2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8H,4-7,11-12H2,1-3H3
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InChI Key

KOGSPLLRMRSADR-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCC(CC1)C(C)(C)N)N
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Molecular Formula

C10H22N2
Record name 1,8-P-MENTHANEDIAMINE
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DSSTOX Substance ID

DTXSID3021772, DTXSID601224807
Record name 1,8-Diamino-p-menthane
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Molecular Weight

170.30 g/mol
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Physical Description

Blackish liquid. (NTP, 1992)
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Boiling Point

225 to 259 °F at 10 mmHg (NTP, 1992)
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Flash Point

200 °F (NTP, 1992)
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Solubility

Slightly soluble (NTP, 1992)
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Density

0.914 at 68 °F (NTP, 1992) - Less dense than water; will float
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Product Name

1,8-Diamino-p-menthane

CAS RN

80-52-4, 54166-25-5, 54166-24-4
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Record name p-Menthane-1,8-diyldiamine
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Record name Cyclohexanemethanamine, 4-amino-.alpha.,.alpha.,4-trimethyl-
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Melting Point

-49 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132
Citations
T Donnellan, D Roylance - Polymer Engineering & Science, 1982 - Wiley Online Library
Differential Scanning Calorimetry(DSC), Torsional Braid Analysis (TBA), and Fourier Transform Infrared Spectroscopy (FT‐IR) were used to study the cure characteristics of an epoxy …
SS Lee, SM Mun, WJ Choi, BM Min, SW Cho… - Journal of Environmental …, 2012 - Elsevier
Aqueous 1,8-diamino-p-menthane (KIER-C3) and commercially available amine solutions were tested for CO 2 absorption. A 2-amino-2-methyl-1-propanol (AMP) solution with an …
Number of citations: 12 www.sciencedirect.com
KJ Oh, BM Min, SS Kim, SW Park - Korean Journal of Chemical …, 2011 - Springer
3 gaseous mixtures of CO 2 , SO 2 , and NO 2 were simultaneously absorbed into 1, 8-diamino-p-menthane (DAM) in a stirred, semi-batch tank with a planar, gas-liquid interface within …
Number of citations: 6 link.springer.com
KS Hwang, DW Kim, SW Park, DW Park… - Separation Science …, 2009 - Taylor & Francis
Carbon dioxide and sulfur dioxide were simultaneously absorbed into aqueous 1,8-diamino-p-menthane (DAM) in a stirred semi-batch tank with a planar gas-liquid interface within a …
Number of citations: 4 www.tandfonline.com
KJ Oh, BM Min, SS Kim, K Hyun, SW Park - Korean Journal of Chemical …, 2012 - Springer
Carbon dioxide was absorbed into an aqueous solution containing two reactants of 2-amino-2-methyl-1-propanol (AMP) and 1,8-diamino-p-menthane (DAM) in a stirred semi-batch …
Number of citations: 7 link.springer.com
DL Trumbo - Journal of Polymer Science Part A: Polymer …, 1988 - Wiley Online Library
CONCLUSIONS Polyamides based on 1, 8-diamino-p-menthane have been synthesized via interfacial condensation with diacid chlorides. In all cases the polymers were of low …
Number of citations: 9 onlinelibrary.wiley.com
X Yi, S Xu, Z Zhao - 3rd International Conference on Material …, 2015 - atlantis-press.com
Progress on Preparation and Application of p-Menthane-1,8-diol monohydrate Xiaoqing YI , Shichao XU , Zhendong ZHAO Page 1 Progress on Preparation and Application of p-…
Number of citations: 2 www.atlantis-press.com
J Pitha, J Zjawiony, N Nasrin, RJ Lefkowitz, MG Caron - Life Sciences, 1980 - Elsevier
A highly potent beta-adrenergic antagonist based on the structure of alprenolol has been prepared by replacement of the isopropylamine residue of alprenolol by 1, 8-diamino-p-…
Number of citations: 50 www.sciencedirect.com
MA Harrington, AJ Sleight, J Pitha… - European journal of …, 1991 - Elsevier
A structure-activity analysis was used to identify selective 5-HT 1A versus 5-HT 1D receptor agents. An analysis of published data identified 13 drugs which display nanomolar affinity for …
Number of citations: 9 www.sciencedirect.com
A Liptak, JW Kusiak, J Pitha - Journal of medicinal chemistry, 1985 - ACS Publications
An affinity label for/3-adrenoceptors, N-(bromoacetyl)-N'-[3-(o-allylphenoxy)-2-hydroxypropyl]-1, 8-diamino-pmenthane, has been extensively used in the formof a mixture of four isomers…
Number of citations: 12 pubs.acs.org

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